Computed Lipophilicity (XLogP3) Comparison: Favorable Drug-Likeness Relative to Common Pyrazole–Benzimidazole Screening Compounds
The computed partition coefficient (XLogP3) of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is 1.5, which falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five [1]. By comparison, many densely functionalized pyrazole–benzimidazole amides in the PRMT4/CARM1 inhibitor series exhibit XLogP values between 2.5 and 4.0, increasing the risk of poor aqueous solubility and higher off-target binding [2]. The moderate lipophilicity of this compound may confer an advantage in assays requiring aqueous solubility without co-solvent interference, though experimental logD₇.₄ data are not available [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Typical pyrazole–benzimidazole amide PRMT4 inhibitors: XLogP3 range 2.5–4.0 (class-level estimate from published chemotypes) [2] |
| Quantified Difference | ΔXLogP3 ≈ 1.0–2.5 units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental logD not reported |
Why This Matters
A lower XLogP3 value suggests potentially superior aqueous solubility and a reduced need for DMSO co-solvents in biochemical assays, which can be a practical advantage in high-throughput screening campaigns.
- [1] PubChem CID 71801458. Computed Properties: XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1421462-35-2 (accessed 2026-05-06). View Source
- [2] Huynh, T. et al. (2009) 'Optimization of pyrazole amide inhibitors of CARM1/PRMT4', 238th ACS National Meeting, Washington, DC, MEDI-117. View Source
